Triflusulfuron

Description

Classification within Herbicidal Compounds

Triflusulfuron is categorized based on its chemical structure and its specific mode of action within plants.

Sulfonylurea Class Designation

This compound belongs to the sulfonylurea class of herbicides. ontosight.airegulations.govnih.govherts.ac.ukresearchgate.netzemdirbyste-agriculture.ltepa.gov The herbicidal activity of this compound, characteristic of this class, stems from its ability to inhibit the enzyme acetolactate synthase (ALS). ontosight.airegulations.govnih.govresearchgate.netzemdirbyste-agriculture.ltepa.govebi.ac.uk ALS, also known as acetohydroxyacid synthase (AHAS), is an essential enzyme in plants responsible for the biosynthesis of branched-chain amino acids, namely leucine, isoleucine, and valine. ontosight.airegulations.govresearchgate.netepa.gov By inhibiting ALS, this compound disrupts the production of these critical amino acids, leading to a deficiency that ultimately results in the death of susceptible plant species. ontosight.airegulations.govresearchgate.netepa.gov

Selectivity as a Post-Emergence Herbicide

This compound is recognized as a selective post-emergence herbicide. regulations.govresearchgate.netzemdirbyste-agriculture.ltcdnsciencepub.com This selectivity allows its use in specific crops, including chicory, endive, and various types of beets such as garden beets, sugar beets, and sugar beets grown for seeds, while effectively controlling a range of annual and perennial broadleaf weeds and some grassy weeds. regulations.govnih.govresearchgate.netzemdirbyste-agriculture.ltepa.govcdnsciencepub.comagrimaroc.orgeuropa.eu

The basis for this compound's selectivity in tolerant crops like sugar beets is primarily attributed to the rapid metabolism of the herbicide within the plant. researchgate.netepa.gov Sugar beets metabolize This compound-methyl (B1682544) very quickly, with a reported half-life of less than one hour. researchgate.net This rapid detoxification process converts the active ingredient into non-toxic compounds, preventing herbicidal damage to the crop. researchgate.net In contrast, sensitive weed species exhibit much slower rates of metabolism, leading to the accumulation of the active herbicide and subsequent plant death. researchgate.net Studies have indicated that differential uptake or active site sensitivity are not the primary mechanisms contributing to sugar beet tolerance. researchgate.net

The following table illustrates the differential metabolism rates of this compound-methyl in various plant species, highlighting the basis of its selectivity:

| Plant Species | Metabolism Half-life (hours) | Tolerance Level |

| Sugar Beet | <1 | Tolerant |

| Chenopodium album | 7 | Moderately Tolerant |

| Brassica napus | >35 | Sensitive |

| Matricaria inodora | >35 | Sensitive |

| Veronica persica | >35 | Sensitive |

Historical Context of Research and Development

This compound was conditionally registered as an herbicide in 1996. regulations.gov Historically, it was also known by the designation DPX-66037. researchgate.netagrimaroc.org The compound has been marketed under various product names, such as UpBeet. epa.govherts.ac.uk

Usage data for this compound in sugar beets, a primary crop for its application, indicates fluctuating trends. Between 2001 and 2010, the average usage on sugar beets was approximately 16,000 pounds of active ingredient (a.i.) across 1.75 million treated acres. regulations.gov The average application rate during this period was 0.009 pounds a.i. per acre. regulations.gov A notable shift in usage occurred after 2007, with a significant decline observed through 2009-2010. regulations.gov This reduction was largely attributed to the introduction of Roundup Ready® sugar beet, which utilizes glyphosate (B1671968) for broad-spectrum weed control, thereby replacing some of the demand for this compound. regulations.gov Despite this, this compound continued to offer benefits for growers of chicory and endive. regulations.gov

The following table presents the average annual agricultural usage of this compound in pounds of active ingredient from 2001 to 2010:

| Timeframe | Average Annual Usage (Pounds a.i.) |

| 2001-2005 | 20,000 |

| 2006-2010 | 12,000 |

Furthermore, this compound-based products have undergone detailed national assessments and have been registered in numerous European Union (EU) countries. herts.ac.ukherts.ac.uk

Scope and Significance of this compound Research in Modern Agriculture

Research into this compound underscores its significance in contemporary weed management practices, particularly within sugar beet cultivation where it remains a valuable tool. researchgate.netzemdirbyste-agriculture.ltresearchgate.net Herbicides, including this compound, are indispensable in agricultural production, playing a critical role in reducing crop losses due to weeds and contributing substantially to increased crop yields and global food security. mdpi.commdpi.com

Ongoing research consistently explores the efficacy of this compound, often in combination with other herbicides, to expand the spectrum of weed control and to address challenges such as herbicide resistance. regulations.govresearchgate.netzemdirbyste-agriculture.ltcdnsciencepub.comresearchgate.net For instance, studies have investigated its performance when tank-mixed with compatible herbicides to enhance weed control. regulations.gov Research has also delved into its mobility and persistence in various soil types, contributing to a better understanding of its environmental behavior and management. agrimaroc.orgherts.ac.uk Regulatory bodies, such as the European Food Safety Authority (EFSA), conduct peer reviews of active substances like this compound-methyl to assess their risk and necessity in plant health management. europa.eu

The broader scope of agricultural research and development faces challenges, including the need for sustainable practices and the impact of legislative frameworks on the introduction of new plant protection products. nfuonline.comresearchgate.net The continued study of compounds like this compound contributes to the ongoing effort to balance effective weed control with sustainable agricultural practices.

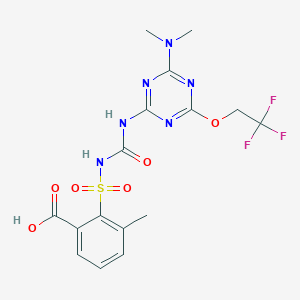

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N6O6S/c1-8-5-4-6-9(11(26)27)10(8)32(29,30)24-14(28)21-12-20-13(25(2)3)23-15(22-12)31-7-16(17,18)19/h4-6H,7H2,1-3H3,(H,26,27)(H2,20,21,22,23,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTQJCBOGPBERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)S(=O)(=O)NC(=O)NC2=NC(=NC(=N2)OCC(F)(F)F)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159614 | |

| Record name | Triflusulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135990-29-3 | |

| Record name | Triflusulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135990293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triflusulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIFLUSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/019NSK845Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Basis of Herbicidal Action

Physiological Consequences in Susceptible Plant Species

Impaired Plant Growth and Development

A direct and observable consequence of triflusulfuron action is the severe impairment of plant growth and development. nih.gov With the inability to synthesize essential amino acids, protein synthesis is arrested. This leads to a halt in the production of new tissues and organs, resulting in stunted growth. ucanr.edu The effects are typically most pronounced in the meristematic regions, where active growth is occurring.

Cessation of Cell Division

The disruption of branched-chain amino acid biosynthesis ultimately leads to a rapid cessation of cell division in susceptible plants. pnwhandbooks.orgresearchgate.netresearchgate.net Amino acids are crucial for the synthesis of proteins required for the cell cycle and the formation of new cells. Without an adequate supply of valine, leucine, and isoleucine, cells are unable to progress through the stages of mitosis, effectively stopping the growth of the plant at a cellular level. researchgate.net This inhibition of cell division is a hallmark of the herbicidal action of ALS inhibitors like this compound. nih.gov

Plant Metabolism and Basis of Herbicide Selectivity

Differential Metabolism in Target Crops and Weed Species

A strong correlation exists between the rate of triflusulfuron metabolism and a plant's tolerance to the herbicide. Crops that rapidly degrade this compound exhibit high tolerance, whereas weeds with slower metabolic rates remain susceptible to its herbicidal effects researchgate.netpressbooks.pubunl.edugov.ab.ca.

Sugar beet (Beta vulgaris) exemplifies a crop with a highly efficient metabolic system for this compound. This rapid detoxification is the cornerstone of its tolerance to the herbicide researchgate.netgovinfo.gov.

Sugar beets metabolize this compound methyl exceptionally quickly, exhibiting a half-life of less than 1 hour researchgate.net. While the involvement of specific enzymes is strongly suggested in this rapid detoxification, direct evidence for the involvement of glutathione-S-transferase (GST) in the primary metabolic step has been inconclusive researchgate.netresearchgate.net. However, GSTs are generally recognized for their role in conjugating glutathione (B108866) with various xenobiotics, including herbicides, thereby facilitating their detoxification xcode.lifenih.gov. Beyond glutathione conjugation, general pathways for sulfonylurea inactivation in tolerant plants can include aryl and aliphatic hydroxylation followed by glucose conjugation, sulfonylurea bridge hydrolysis, sulfonamide bond cleavage, and oxidative O-demethylation researchgate.net.

The initial and critical step in the metabolism of this compound methyl in sugar beets involves a nucleophilic attack by glutathione at the urea (B33335) carbonyl group of the herbicide molecule researchgate.netresearchgate.net. This reaction is a key detoxification pathway.

This nucleophilic attack leads to the formation of an S-carbamoyl glutathione conjugate researchgate.netresearchgate.net. In addition to this conjugate, other significant metabolites produced include 7-methylsaccharin (B13443144) and its free acid researchgate.netresearchgate.net. Further metabolic breakdown of this compound methyl in sugar beets involves the cleavage of the sulfonylurea bridge, which subsequently yields a triazine amine. This triazine amine then undergoes consecutive demethylation steps, leading to the formation of N-desmethyl triazine amine and N,N-bis-desmethyl triazine amine. An acid sulfonamide and its glucose conjugate are also identified as metabolites govinfo.gov.

The chemical structure of this compound plays a significant role in its metabolic fate. Specifically, the presence of a 2,6-disubstituted sulfonamide group appears to be essential for the observed rapid metabolism in tolerant crops. Furthermore, even minor alterations to the triazine ring of the this compound molecule can have a profound impact on the level of tolerance exhibited by sugar beets researchgate.netresearchgate.net.

In contrast to the rapid metabolism observed in sugar beets, sensitive weed species exhibit significantly slower rates of this compound degradation, which accounts for their susceptibility to the herbicide researchgate.netpressbooks.pubgov.ab.caepa.gov. Studies comparing the response of sugar beets with sensitive weeds, such as Brassica napus, Matricaria inodora, and Veronica persica, and a moderately tolerant weed, Chenopodium album, have provided clear evidence of this metabolic differential researchgate.net.

While sugar beets metabolize this compound methyl with a half-life of less than 1 hour, Chenopodium album shows an intermediate metabolic rate with a half-life of approximately 7 hours. Sensitive weed species, on the other hand, exhibit very slow metabolism, with half-lives exceeding 35 hours researchgate.netresearchgate.net. This prolonged presence of the active herbicide in sensitive weeds allows it to effectively inhibit the ALS enzyme, leading to the cessation of growth and eventual plant death.

Table 1: Comparative Half-Lives of this compound Methyl in Various Plant Species

| Plant Species | Tolerance Level | Half-Life (hours) | Source |

| Beta vulgaris (Sugar Beet) | Tolerant | <1 | researchgate.net |

| Chenopodium album | Moderately Tolerant | 7 | researchgate.net |

| Sensitive Weeds (e.g., Brassica napus, Matricaria inodora, Veronica persica) | Sensitive | >35 | researchgate.net |

Comparative Metabolism in Sensitive and Moderately Tolerant Weeds

Characterization of Slower Metabolic Rates

Research has demonstrated significant differences in the metabolic rates of This compound-methyl (B1682544) across various plant species, which directly correlates with their tolerance levels. Sugar beets, a highly tolerant crop, exhibit very rapid metabolism of this compound-methyl, with a half-life typically less than 1 hour researchgate.netresearchgate.netcore.ac.uk. In contrast, moderately tolerant weeds such as Chenopodium album show an intermediate metabolic rate, characterized by a half-life of approximately 7 hours researchgate.netresearchgate.netcore.ac.uk. Sensitive weed species, including Brassica napus, Matricaria inodora, and Veronica persica, display considerably slower metabolic rates, with half-lives exceeding 35 hours researchgate.netresearchgate.netcore.ac.uk.

The initial metabolic step of this compound-methyl in sugar beets involves a nucleophilic attack by glutathione at the urea carbonyl group researchgate.net. This reaction yields an S-carbamoyl glutathione conjugate, along with 7-methylsaccharin and its free acid researchgate.net. The presence of a 2,6-disubstituted sulfonamide appears crucial for this metabolic process, and even minor alterations to the triazine ring can significantly impact sugar beet tolerance researchgate.net. While enzymatic involvement is strongly suggested, conclusive evidence regarding the specific role of glutathione-S-transferase has been inconclusive researchgate.net.

Table 1: Metabolic Half-Lives of this compound-methyl in Select Plant Species

| Plant Species | Tolerance Level | Metabolic Half-Life (hours) |

| Sugar Beet (Beta vulgaris) | Highly Tolerant | < 1 researchgate.netresearchgate.net |

| Chenopodium album | Moderately Tolerant | 7 researchgate.netresearchgate.net |

| Brassica napus | Sensitive | > 35 researchgate.netresearchgate.net |

| Matricaria inodora | Sensitive | > 35 researchgate.netresearchgate.net |

| Veronica persica | Sensitive | > 35 researchgate.netresearchgate.net |

Contribution of Metabolism to Species-Specific Tolerance

The differential rates of metabolism are a primary determinant of species-specific tolerance to this compound-methyl researchgate.netrayfull.netrayfull.netresearchgate.net. Crops like sugar beet possess highly efficient metabolic pathways that rapidly detoxify the herbicide, preventing it from accumulating to phytotoxic levels at the target site researchgate.netresearchgate.net. This rapid detoxification ensures that the plant can continue its essential amino acid biosynthesis despite the presence of the herbicide. Conversely, in sensitive weed species, the slower metabolic breakdown allows this compound-methyl to persist longer in its active form, leading to sustained ALS inhibition, disrupted amino acid synthesis, and ultimately, plant death researchgate.netresearchgate.net. The correlation between the speed of metabolism and the degree of plant tolerance is well-established, highlighting metabolism as the cornerstone of selectivity researchgate.netresearchgate.net.

Environmental Fate and Degradation Pathways

Dissipation and Transformation in Soil Environments

Environmental Fate in Soil

The degradation of triflusulfuron-methyl (B1682544) in soil is a dynamic process influenced by various environmental parameters, predominantly soil pH.

Role of Soil pH on Chemical and Microbial Processes

Soil pH exerts a significant influence on the degradation mechanisms of this compound-methyl. In acidic soil conditions, chemical hydrolysis is the primary pathway for its breakdown, leading to a more rapid degradation rate. acs.orgresearchgate.net Conversely, in neutral to alkaline soil environments, microbial processes become increasingly important and are the dominant contributors to this compound-methyl degradation. acs.orgresearchgate.netoup.comebi.ac.uk Studies comparing transformation rates in sterile and non-sterile soils have underscored the combined importance of both chemical and microbial processes. acs.orgresearchgate.net For instance, while chemical degradation is more pronounced in acidic soils, microbial degradation plays a more substantial role in basic soils. acs.orgresearchgate.netacs.org

Degradation Kinetics and Half-Life Variations in Diverse Soils

Aqueous hydrolysis of this compound-methyl is pH-dependent, with rapid degradation observed in acidic buffer solutions. acs.orgresearchgate.netacs.org In basic buffers, specifically within the pH range of 7 to 10, the variation in hydrolysis rates is low. acs.orgresearchgate.netacs.org In soil, this compound-methyl generally degrades more rapidly in acidic conditions than in basic conditions due to the combined action of chemical and microbial processes. acs.org The typical aerobic soil degradation half-life (DT₅₀) for this compound-methyl ranges from approximately 6.5 to 14.6 days. herts.ac.ukherts.ac.uk

The following table summarizes the general trends observed in this compound-methyl degradation concerning soil pH:

Table 1: General Trends in this compound-methyl Degradation Based on Soil pH

| Soil pH Range | Dominant Degradation Process | Relative Degradation Rate |

| Acidic | Chemical Hydrolysis | Faster |

| Neutral to Alkaline | Microbial Degradation | Slower (compared to acidic conditions, but still significant) |

Characterization of Soil Degradation Pathways

The primary degradation pathway of this compound-methyl in soil involves the cleavage of its central sulfonylurea bridge. acs.orgresearchgate.netacs.orgoup.comebi.ac.ukepa.govnih.govniscair.res.in

Cleavage of the Sulfonylurea Bridge

The most significant and predominant degradation pathway for this compound-methyl, both in aqueous solutions and in soil, is the hydrolytic cleavage of the sulfonylurea bridge. acs.orgresearchgate.netacs.orgoup.comebi.ac.ukepa.govnih.govniscair.res.in This cleavage results in the formation of two distinct transformation products. acs.orgresearchgate.netacs.org

Biphasic Degradation Models

The dissipation of this compound-methyl in soil is often accurately described by a biphasic degradation model. acs.orgresearchgate.netacs.org This kinetic behavior suggests that the degradation process occurs in two phases: an initial faster degradation phase followed by a slower phase. This can be attributed to various factors, including the depletion of easily accessible compound, declining microbial activity over time, or increased sorption of the compound to soil particles, which reduces its bioavailability for degradation. pfmodels.orgcsic.es

Identification of Soil Metabolites and Transformation Products

The primary degradation of this compound-methyl through the cleavage of the sulfonylurea bridge yields two main transformation products: acs.orgresearchgate.netacs.orgnih.gov

2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine : This metabolite is also referred to as triazine amine or IN-D8526. acs.orgresearchgate.netacs.orgnih.govrivm.nlpublications.gc.ca

6-methyl-2-methylcarboxylate benzene (B151609) sulfonamide : This compound is also known as methyl saccharin (B28170) or IN-W6725. acs.orgresearchgate.netacs.orgnih.govrivm.nlpublications.gc.ca

Further degradation of the triazine metabolite (2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine) has been observed, with a faster transformation rate in basic soils compared to acidic soils. acs.orgresearchgate.netacs.orgnih.gov

Table 2: Key Transformation Products of this compound-methyl in Soil

| Metabolite Name | Chemical Type | PubChem CID |

| 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine | Triazine amine | 14887349 |

| 6-methyl-2-methylcarboxylate benzene sulfonamide | Benzene sulfonamide | 167382 |

Photochemical Degradation

Photochemical degradation plays a significant role in the environmental dissipation of this compound, particularly in aquatic environments.

Photolysis in Aqueous Solutions

This compound-methyl undergoes significant photochemical degradation when exposed to ultraviolet (UV) light with wavelengths greater than 290 nm in aqueous solutions vulcanchem.comuni.luuni.lu. The rate of aqueous hydrolysis, a key component of its degradation in water, is pH-dependent. Studies have determined the photolysis half-lives of this compound-methyl in water across different pH levels, demonstrating varying persistence under different conditions.

Table 1: Photolysis Half-Lives of this compound-methyl in Aqueous Solutions

| pH Value | Photolysis Half-Life (days) |

| 5 | 3.8 |

| 7 | 13.9 |

| 9 | 24.6 |

Characterization of Photodegradation Products and Pathways

Research has identified multiple photoproducts resulting from the degradation of this compound-methyl in aqueous solutions. Nine photoproducts were detected and tentatively identified through coupled liquid chromatography-mass spectrometry (LC/MS and LC/MS/MS) analysis vulcanchem.comuni.lu. The primary degradation routes involve the cleavage and/or contraction of the sulfonylurea bridge, a central structural component of the molecule vulcanchem.com. This process can lead to the elimination of sulfur dioxide, which subsequently increases the acidity of the reaction medium vulcanchem.com.

Within the pH range of 4 to 10, the degradation pathway of this compound-methyl primarily proceeds via the cleavage of the sulfonylurea bridge. This cleavage yields two main transformation products: 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine (referred to as product 2 or triazine amine) and 6-methyl-2-methylcarboxylate benzene sulfonamide (referred to as product 3). Other identified relevant metabolites from photolysis studies include IN-JL000, IN-66036, IN-JM000, IN-E0Q47 (N-desmethyl triazine amine), and IN-W6725 (methyl saccharin).

Environmental Mobility and Transport Potential

The mobility of this compound in the environment dictates its potential to reach various environmental compartments, including groundwater and surface water.

Leaching Potential to Groundwater

This compound-methyl exhibits moderate solubility in water nih.gov. While some assessments indicate it is not expected to leach to groundwater nih.gov, other evaluations suggest a potential for leaching. Its low adsorption coefficients and high water solubility at environmental pHs suggest that this compound-methyl may leach into groundwater. However, its relatively short half-life implies that it is unlikely to accumulate significantly from repeated applications in either surface or groundwater. The U.S. EPA notes that this compound-methyl possesses properties and characteristics associated with chemicals detected in groundwater, particularly in areas with permeable soils and shallow water tables.

Models are utilized to predict environmental concentrations in groundwater. The SCI-GROW model estimates predicted environmental concentrations (PECs) of this compound-methyl in shallow groundwater.

Table 2: Estimated Environmental Concentrations (EECs) of this compound-methyl in Groundwater

| Exposure Type | Model Used | Estimated Concentration |

| Acute | SCI-GROW | 0.5 ppb |

| Chronic | SCI-GROW | 0.5 µg/L |

Runoff Potential to Surface Water

This compound-methyl is classified as having a high potential for reaching surface water through runoff, particularly for several days following application. This risk is amplified in poorly draining soils and areas with shallow groundwater.

The First Index Reservoir Screening Tool (FIRST), a tier 1 model, is used for screening-level assessments of surface water runoff potential for pesticides like this compound-methyl.

Table 3: Estimated Environmental Concentrations (EECs) of this compound-methyl in Surface Water

| Exposure Type | Model Used | Estimated Concentration |

| Acute | FIRST | 0.42 ppb |

| Chronic | FIRST | 0.005 ppb |

Mitigation Strategies for Environmental Transport

To mitigate the environmental transport of this compound, several strategies can be employed. The implementation of a level, well-maintained vegetative buffer strip between application areas and adjacent surface water bodies, such as ponds, streams, and springs, can effectively reduce the loading of this compound-methyl from runoff water and sediment. Avoiding applications when rainfall is forecasted within 48 hours is another critical measure to reduce runoff. Additionally, it is crucial to avoid direct application to water, areas where surface water is present, or intertidal zones, and to prevent water contamination during the disposal of equipment wash water or rinsate.

Broader strategies for managing pesticide contamination in surface water include non-inversion tillage, which leaves crop residue on the soil surface, thereby reducing erosion and improving soil structural stability. Increasing the width of vegetated buffer strips can also lead to reductions in herbicide concentrations in water bodies. Effective surface water management practices, such as managing runoff at the source using swales or pervious pavements, and dividing sites into smaller sub-catchments for source control, are also recommended.

Research on Herbicide Resistance in Weed Populations

Mechanisms of Resistance Development

Weeds develop resistance to herbicides like Triflusulfuron primarily through two main mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govudl.cat

Metabolic resistance, a form of non-target-site resistance (NTSR), involves the enhanced ability of a weed to detoxify the herbicide before it reaches or effectively inhibits its target site. nih.govudl.catfrontiersin.org This mechanism is often polygenic, meaning it is controlled by multiple genes, making it more complex to understand and manage compared to target-site resistance. udl.cat

Key enzyme systems implicated in metabolic resistance include:

Cytochrome P450 monooxygenases (CYP450s): These enzymes catalyze a range of hydroxylation and oxidation reactions, which can metabolize herbicides. frontiersin.orgmdpi.commdpi.com Enhanced activity or overexpression of CYP450 genes has been reported to confer resistance to ALS inhibitors in various weed species, such as Echinochloa phyllopogon and Amaranthus palmeri. mdpi.commdpi.commdpi.com

Glutathione (B108866) S-transferases (GSTs): GSTs are involved in conjugating herbicides with glutathione, rendering them less toxic and facilitating their detoxification and sequestration. nih.govfrontiersin.orgmdpi.com Studies have shown GST-mediated metabolism contributing to herbicide resistance, including in Amaranthus palmeri. mdpi.com

Glucosyltransferases (GTs): These enzymes can also play a role in herbicide detoxification by conjugating herbicides with glucose. frontiersin.org

Metabolic resistance can lead to broad cross-resistance, where a weed population becomes resistant to multiple herbicides with different modes of action, or to different chemical families within the same mode of action, because the detoxification pathways are not herbicide-specific. researchgate.netconicet.gov.ar The involvement of these enzymes can be tested by observing increased herbicide sensitivity when weeds are pre-treated with enzyme inhibitors (e.g., malathion (B1675926) for CYP450s, NBD-Cl for GSTs). mdpi.comfrontiersin.orgmdpi.commdpi.com

Target-site resistance (TSR) is the most common mechanism of weed resistance to ALS-inhibiting herbicides like this compound. cambridge.orgmdpi.comoup.com This mechanism involves genetic alterations, typically single nucleotide polymorphisms (SNPs), in the gene encoding the acetolactate synthase (ALS) enzyme, which is the herbicide's molecular target. udl.catresearchgate.netresearchgate.net These mutations lead to amino acid substitutions in the ALS enzyme, reducing or preventing the herbicide from binding effectively, while the enzyme largely retains its catalytic function. nih.govoup.comresearchgate.net

Multiple amino acid substitutions at specific conserved sites within the ALS enzyme have been identified across various weed species that confer resistance to ALS inhibitors. These include positions such as Ala122, Pro197, Ala205, Asp376, Arg377, Trp574, Ser653, and Gly654 (positions are often referenced to the Arabidopsis thaliana ALS sequence). nih.govfrontiersin.orgmdpi.comresearchgate.netembrapa.br

Common ALS Gene Mutations and Their Impact on Resistance:

| Amino Acid Position (Arabidopsis ALS) | Common Substitutions | Resistance Spectrum | Examples of Weeds | References |

| Pro-197 | Leu, His, Ser, Thr, Ala, Gln, Asn, Arg, Ile, Val | Often confers resistance to sulfonylureas (SUs) and triazolopyrimidines; some mutations can confer resistance to imidazolinones (IMIs) mdpi.comresearchgate.net | Stellaria media, Kochia scoparia, Papaver rhoeas, Amaranthus palmeri researchgate.netnih.govweedscience.org | nih.govmdpi.comresearchgate.netresearchgate.netweedscience.org |

| Trp-574 | Leu, Arg, Gly | Broad cross-resistance to SUs, IMIs, and triazolopyrimidines nih.govmdpi.comresearchgate.netnih.gov | Sinapis arvensis, Amaranthus palmeri, Digitaria sanguinalis, Kochia scoparia cambridge.orgfrontiersin.orgresearchgate.netnih.gov | cambridge.orgnih.govfrontiersin.orgmdpi.comoup.comresearchgate.netresearchgate.netembrapa.brnih.gov |

| Ser-653 | Asn, Thr | Primarily confers resistance to IMIs, but some mutations may affect SUs nih.govresearchgate.netembrapa.brnih.gov | Amaranthus palmeri, Brassica carinata researchgate.netnih.gov | nih.govresearchgate.netembrapa.brnih.gov |

| Ala-122 | Thr, Val, Tyr | Primarily confers resistance to IMIs mdpi.comresearchgate.net | Chenopodium album, Amaranthus retroflexus mdpi.com | mdpi.comresearchgate.netembrapa.br |

| Asp-376 | Glu | Can confer resistance across all five classes of ALS inhibitors mdpi.com | Kochia scoparia, Digitaria sanguinalis frontiersin.orgresearchgate.net | nih.govfrontiersin.orgmdpi.comresearchgate.netresearchgate.netembrapa.br |

Note: This table summarizes common patterns; specific resistance levels and cross-resistance patterns can vary depending on the exact amino acid substitution and weed species. nih.govresearchgate.netembrapa.br

For example, a population of Wild Mustard (Sinapis arvensis) resistant to this compound was found to have a Trp-to-Leu amino acid substitution at position 574 of the ALS enzyme. cambridge.org Similarly, Stellaria media (Common Chickweed) populations resistant to This compound-methyl (B1682544) have been linked to heterozygous SNPs at positions Pro197 and Trp574. weedscience.org The Trp574Leu mutation is widely reported as the most common substitution globally, leading to high resistance levels across various ALS inhibitor chemical families. embrapa.brnih.gov

Evolutionary Dynamics of Herbicide Resistance

The evolution of herbicide resistance is an ongoing process driven by strong selection pressure from repeated herbicide use. researchgate.netnih.gov ALS inhibitors are particularly prone to rapid resistance evolution due to several factors:

High Selection Pressure: ALS inhibitors are highly effective against susceptible weeds, often with long residual activity, leading to strong selection pressure on weed populations. researchgate.net

Prevalence of Resistance Genes: The intrinsic prevalence of ALS resistance genes in untreated weed populations can be higher compared to other modes of action. nih.govresearchgate.net

Fitness Costs: Many ALS target-site resistance mutations have little to no significant fitness cost to the plant in the absence of herbicide, allowing resistant biotypes to persist and spread even without selection pressure. oup.comresearchgate.netmdpi.com

Dominant Inheritance: ALS resistance mutations are often monogenic and dominant or partially dominant, meaning resistance can be expressed even with a single copy of the resistance gene, facilitating its rapid spread through a population. oup.comresearchgate.net

Gene Flow: Resistance alleles can spread through both seed and pollen dispersal, contributing to the broader dissemination of resistant populations. conicet.gov.arresearchgate.netmdpi.com

The rapid evolution of resistance to ALS inhibitors was observed relatively quickly after their introduction in the 1980s. nih.govresearchgate.net Continuous use of the same herbicide or herbicides with the same mechanism of action (MoA) in monoculture systems, especially with minimal tillage, significantly accelerates resistance development. researchgate.net

Implications for Weed Management Strategies

The widespread evolution of resistance to ALS-inhibiting herbicides, including this compound, necessitates a shift towards diversified and integrated weed management strategies to maintain the long-term efficacy of these crucial tools. researchgate.netmdpi.commdpi.comembrapa.brrothamsted.ac.uk

The development of ALS-tolerant (ALS-T) crop varieties, such as imidazolinone-resistant rice, wheat, oilseed rape, maize, and sugar beet, offers new opportunities for weed control by allowing the use of ALS-inhibiting herbicides to which the crop was previously susceptible. nih.govresearchgate.netuni-halle.deals-journal.com While these varieties provide effective control of sensitive weeds, their continuous cultivation and the associated repeated use of ALS inhibitors can intensify the selection pressure for ALS-resistant weeds. researchgate.netuni-halle.decambridge.org

Field trials have shown that while ALS-tolerant sugar beet systems can effectively control weeds with an adapted herbicide strategy, the annual use of ALS inhibitors can promote the development of resistant weed populations, leading to significant weed densities and yield losses. researchgate.net The reliance on a single herbicide mode of action, even with tolerant crops, can accelerate the selection of resistant biotypes. uni-halle.decambridge.org

To delay the evolution and spread of herbicide resistance, particularly to ALS inhibitors like this compound, a multi-faceted approach is essential. Key strategies include:

Herbicide Rotation and Mixtures:

Rotation of Modes of Action: Alternating or rotating herbicides with different mechanisms of action is crucial to reduce the selection pressure on a single resistance mechanism. Rotating among different ALS chemical families alone may not be effective in slowing resistance evolution, as they often select for the same mutations. researchgate.netnih.govmdpi.com

Herbicide Mixtures: Applying mixtures of herbicides with different modes of action simultaneously can reduce the likelihood of resistance evolving to any single herbicide, provided the herbicides have different target sites and effective rates. researchgate.netconicet.gov.armdpi.com

Diversified Cropping Systems:

Crop Rotation: Implementing diverse crop rotations helps to vary the selection pressures on weed populations by changing herbicide regimes, tillage practices, and competitive environments. researchgate.netmdpi.commdpi.com

Cover Crops and Intercropping: These practices can suppress weed growth and reduce reliance on herbicides.

Cultural and Mechanical Control Methods:

Tillage: While reduced tillage has environmental benefits, it can influence weed seedbank dynamics and resistance evolution. Integrating occasional tillage can help manage certain weed species. uni-halle.de

Optimized Seeding Rates and Crop Competitiveness: Increasing crop population density can enhance the crop's competitive ability against weeds, reducing weed biomass and seed production. cambridge.org

Sanitation: Preventing the introduction and spread of weed seeds, including cleaning farm equipment and using clean seeds, is vital. mdpi.comrothamsted.ac.uk

Harvest Weed Seed Control (HWSC): Techniques like chaff lining, narrow row burning, or seed destruction at harvest can significantly reduce the weed seed bank, thereby limiting the pool from which resistant biotypes can emerge. researchgate.net

Monitoring and Early Detection: Regularly monitoring weed populations for signs of resistance and promptly identifying resistance mechanisms can inform timely adjustments to management strategies. mdpi.comresearchgate.net

Integrated Weed Management (IWM): Combining chemical, cultural, mechanical, and biological control methods into an integrated approach is the most sustainable way to manage weeds and delay herbicide resistance evolution. researchgate.netembrapa.br This holistic approach minimizes reliance on any single control method and reduces selection pressure. researchgate.net

Efficacy and Integrated Weed Management Studies

Field Efficacy Research against Broadleaf Weeds and Grasses

Triflusulfuron-methyl (B1682544) is a selective, post-emergence sulfonylurea herbicide primarily utilized for the control of annual and perennial broadleaf weeds. nih.gov Its mode of action is the inhibition of acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in susceptible plants. nih.gov

Field research has demonstrated this compound's efficacy against a variety of broadleaf weeds. It is particularly noted for its use in sugar beet cultivation. nih.govagrobreedjournal.ir Studies have confirmed its effectiveness on a spectrum of common agricultural weeds. herts.ac.uk

Table 1: Documented Weed Species Controlled by this compound

| Weed Species | Scientific Name |

|---|---|

| Black bindweed | Fallopia convolvulus |

| Charlock | Sinapis arvensis |

| Chickweed | Stellaria media |

| Cleavers | Galium aparine |

| Fat hen | Chenopodium album |

| Field pansy | Viola arvensis |

| Knotgrass | Polygonum aviculare |

| Redshank | Persicaria maculosa |

This table is compiled from information indicating this compound's general control spectrum. herts.ac.uk

Research has also explored the use of deep convolutional neural networks to discriminate between weed species based on their susceptibility to different herbicide groups, which could optimize the precision application of herbicides like this compound. nih.gov

The effectiveness of post-emergence herbicides like this compound is significantly influenced by the timing of application relative to the weed's growth stage and prevailing environmental conditions. agrobreedjournal.irmdpi.com

Application Timing: Research indicates that application at the early growth stages of weeds, such as the cotyledon stage, is critical for optimal efficacy. agrobreedjournal.ir The timing of application during the day can also alter a herbicide's activity. For some herbicides, afternoon applications have shown greater translocation and toxicity compared to morning applications, an effect attributed to the movement of the herbicide with photosynthetic products. ucanr.edu

Environmental Factors: Environmental conditions before, during, and after application play a crucial role in the performance of foliar-applied herbicides. ucanr.edu

Temperature and Humidity: Higher temperatures and relative humidity generally enhance the activity of systemic herbicides. ucanr.eduucanr.edu High humidity slows the drying of spray droplets on the leaf surface, allowing more time for absorption, and can favor the opening of stomata, further aiding uptake. ucanr.edu Conversely, lower temperatures can reduce cuticle permeability and slow down herbicide translocation. ucanr.edu

Moisture: Adequate soil moisture supports active plant growth, which is necessary for the translocation of systemic herbicides. ucanr.edu Drought-stressed plants may have a thicker cuticle and reduced metabolic activity, leading to decreased herbicide absorption and efficacy. ucanr.eduucanr.edu Rainfall shortly after application can wash the herbicide off the leaves, reducing its effectiveness. ucanr.edu

Light: Light influences leaf development and stomatal opening. ucanr.edu Plants grown under low-light conditions may have thinner cuticles, which can lead to increased herbicide uptake. ucanr.edu

Combinational Herbicide Application Research

Mixing herbicides or applying them in sequence is a common agricultural practice aimed at broadening the spectrum of weed control, managing herbicide resistance, and increasing application efficiency. awsjournal.orgisws.org.in

When two or more herbicides are applied together, their combined effect on a plant can be classified as additive, synergistic, or antagonistic. eagri.org

Additive: The combined effect is equal to the sum of the individual effects. eagri.org

Synergistic: The combined effect is greater than the sum of the individual effects. eagri.org An example of synergism is the mixture of 2,4-D and chlorpropham on certain monocot species. eagri.org

Antagonistic: The combined effect is less than the effect of the most active component applied alone. eagri.org Antagonism can occur due to physicochemical incompatibility in the spray tank or physiological interference within the plant, such as reduced absorption or translocation of one herbicide by the other. awsjournal.orgcabidigitallibrary.org A well-documented example is the reduced efficacy of grass herbicides (graminicides) when tank-mixed with certain broadleaf herbicides. theseam.com

In a study conducted in sugar beet fields, a tank mix of this compound with Phenmedipham demonstrated a high level of weed control, suggesting a beneficial interaction for broadening the control spectrum. agrobreedjournal.ir

The primary goal of creating herbicide mixtures is to control a wider range of weed species, including both grasses and broadleaf weeds, with a single application. isws.org.in Research has shown that applying herbicide mixtures can be significantly more effective at reducing weed density and dry matter compared to single-herbicide applications. isws.org.in

A study evaluating weed control in sugar beets found that a mixture of this compound and Phenmedipham controlled broadleaf weeds by 78%, which was the highest level of control among the tested treatments that included single applications of other herbicides. agrobreedjournal.ir The optimization of mixtures often involves finding compatible herbicides that target different weed types or have different modes of action to prevent the development of herbicide resistance. awsjournal.org For instance, combinations of sulfonylurea herbicides like sulfosulfuron with herbicides such as metsulfuron or carfentrazone have been evaluated to achieve broad-spectrum control in wheat. isws.org.inisws.org.in

Table 2: Example of Herbicide Combination Efficacy in Sugar Beets

| Herbicide Treatment | Weed Control (%) | Sugarbeet Root Yield (t/ha) |

|---|---|---|

| Weedy Control | 0% | 10.53 |

| This compound + Phenmedipham | 78% | 36.94 |

This table is adapted from data presented in a study on this compound efficacy, highlighting the enhanced performance of a combination treatment compared to the weedy check. agrobreedjournal.ir

Sequential application involves applying different herbicides at different times during the growing season. isws.org.in This strategy can provide a broader window of weed control, managing weeds that emerge at different times. agronomyjournals.com A pre-emergence herbicide can control the initial flush of weeds, followed by a post-emergence application to manage later-emerging species. isws.org.in

Research on other sulfonylurea herbicides demonstrates the effectiveness of this approach. For example, in studies on khakiweed control, sequential applications of metsulfuron or trifloxysulfuron provided significantly better long-term control (86-98%) compared to single applications (47-87%). researchgate.net This indicates that a programmed approach, where applications are timed to different stages of crop and weed growth, can be a highly effective component of an integrated weed management system. isws.org.inisws.org.in

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,4-D |

| Carfentrazone |

| Chloridazon |

| Chlorpropham |

| Glyphosate (B1671968) |

| Metsulfuron |

| Phenmedipham |

| Sulfosulfuron |

| Trifloxysulfuron |

| This compound |

Impact of Chemical Weed Control on Crop Yield and Quality

The application of chemical weed control agents, including this compound, has a significant and direct impact on the yield and quality of sugar beet crops. By effectively managing weed competition for essential resources such as sunlight, water, and nutrients, herbicides play a crucial role in maximizing the genetic potential of the crop.

Sugar Beet Productivity Studies

Research studies have consistently demonstrated that the use of herbicide variants containing this compound-methyl contributes to significantly higher yields compared to untreated, weedy plots. plantprotection.plplantprotection.pl Effective weed management is critical in sugar beet cultivation, as weeds can lead to a substantial reduction in root yield. plantprotection.plpan.pl

A study conducted over two years evaluated various herbicide mixtures and application strategies, including those with this compound-methyl. The findings indicated that all tested herbicide programs resulted in significantly higher yields than the untreated controls. plantprotection.plplantprotection.pl Another study highlighted that in fields with weed competition, a staggering 84% reduction in root yield can occur. researchgate.net

In an evaluation of different herbicide treatments, a mixture of this compound and phenmedipham was shown to be highly effective. This combination resulted in a root yield of 36.94 tonnes per hectare, a substantial increase compared to the 10.53 tonnes per hectare recorded in the weedy control plots. agrobreedjournal.ir The weed-free control plots in the same study yielded the highest at 45.13 tonnes per hectare, underscoring the importance of complete weed control for optimal productivity. agrobreedjournal.ir

The following table presents data from a study evaluating the efficacy of this compound methyl in controlling broadleaved weeds in sugar beet fields.

| Treatment | Root Yield (t/ha) |

|---|---|

| Weed Free Control | 45.13 |

| This compound + Phenmedipham | 36.94 |

| Weedy Control | 10.53 |

Effects on Root Yield and Sugar Content

The primary objective of sugar beet cultivation is the production of sugar, making both root yield and the concentration of sugar within those roots critical quality parameters. Chemical weed control, including the use of this compound, has been shown to positively influence these factors by mitigating the negative effects of weed pressure.

Weed competition not only reduces the physical size and weight of the sugar beet roots but can also impact the sugar content. researchgate.net Research has indicated that effective herbicide treatments can have a significant effect on the white sugar content of the beets. researchgate.net One study found that while the maximum root yield was achieved with a metamitron application, a treatment involving a combination of phenmedipham, desmedipham, and ethofumesate resulted in the highest white sugar yield of 10.9 tonnes per hectare. researchgate.net In contrast, the control treatment with rampant weed growth yielded only 1.49 tonnes of white sugar per hectare. researchgate.net

Furthermore, the same study noted that the lowest levels of impurities such as sodium, potassium, and amino-nitrogen, which can negatively affect the sugar extraction process, were found in the plots treated with the phenmedipham, desmedipham, and ethofumesate combination. researchgate.net Conversely, the highest levels of these impurities were observed in the untreated control plots. researchgate.net

The table below summarizes the findings on white sugar yield from a study on broadleaf herbicide combinations.

| Treatment | White Sugar Yield (t/ha) |

|---|---|

| Phenmedipham + Desmedipham + Ethofumesate | 10.9 |

| Control (Weedy) | 1.49 |

Analytical Methodologies for Environmental and Biological Studies

Extraction and Cleanup Procedures for Complex Matrices

Effective sample preparation is a critical first step in the analysis of Triflusulfuron, ensuring that the analyte is isolated from interfering components of the matrix. The choice of extraction and cleanup procedure is highly dependent on the nature of the sample, with distinct methods developed for soil and water.

Soil Sample Preparation Techniques

A robust method for the extraction and cleanup of this compound from soil samples involves a multi-step process that leverages the compound's chemical properties. A high degree of selectivity is achieved through pH adjustments during extraction and subsequent cleanup steps. epa.gov

The general procedure begins with the extraction of the soil sample using a mixture of acetonitrile and 0.1 M ammonium carbonate buffer. epa.gov Following centrifugation to separate the solid and liquid phases, the pH of the supernatant is adjusted to 7.5. epa.gov The analyte is then partitioned into methylene chloride. epa.gov The organic phase, containing the this compound, is evaporated to dryness using a rotary evaporator. epa.gov Finally, the residue is reconstituted in a phosphate buffer/methanol solution, rendering it ready for chromatographic analysis. epa.gov This extraction and solvent partition scheme provides a relatively simple yet effective cleanup prior to quantification. epa.gov

| Step | Procedure | Purpose |

| 1. Extraction | Soil is extracted with an acetonitrile/ammonium carbonate solution. | To transfer this compound from the soil matrix into a liquid phase. |

| 2. Centrifugation | The mixture is centrifuged to remove solid particles. | To clarify the extract. |

| 3. pH Adjustment | The pH of the supernatant is lowered to 7.5. | To optimize the partitioning behavior of this compound. |

| 4. Liquid-Liquid Partitioning | The analyte is partitioned into methylene chloride. | To separate this compound from water-soluble interferences. |

| 5. Evaporation | The methylene chloride/acetonitrile phase is evaporated to dryness. | To concentrate the analyte. |

| 6. Reconstitution | The residue is dissolved in a phosphate buffer/methanol solution. | To prepare the sample for HPLC analysis. |

Water Sample Enrichment and Purification Methods

For the analysis of this compound in water samples, where concentrations are often very low, an enrichment and purification step is necessary. Solid-Phase Extraction (SPE) is a widely used technique for this purpose, offering advantages such as high recovery, simplicity, and the ability to process large sample volumes.

One effective SPE method utilizes C18 extraction disks. The process begins with the preconditioning of the disk with solvents like acetone, ethyl acetate, and methanol, followed by deionized water. The water sample, after being filtered to remove suspended solids, is then passed through the disk. nih.gov this compound and other organic molecules are retained on the C18 sorbent while the water passes through. After extraction, the disk is rinsed with deionized water and dried under vacuum. nih.gov The retained analytes are then eluted with a suitable organic solvent, which is subsequently evaporated to concentrate the sample before analysis. nih.gov

Another commonly used SPE sorbent is the Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridge. The cartridges are first activated with methanol and then equilibrated with ultrapure water. nih.gov The water sample is then applied to the cartridge. After washing the cartridge to remove any unretained impurities, the this compound is eluted with a mixture of methanol and ethyl acetate. nih.gov This eluate is then dried under a stream of nitrogen and reconstituted for analysis. nih.gov

| Parameter | C18 Disks | Oasis HLB Cartridges |

| Sorbent Type | Reverse-phase silica-based sorbent with octadecyl (C18) functional groups. | Hydrophilic-Lipophilic Balanced copolymer. |

| Preconditioning | Acetone, ethyl acetate, methanol, deionized water. nih.gov | Methanol, ultrapure water. nih.gov |

| Elution Solvent | A suitable organic solvent. | Mixture of methanol and ethyl acetate (e.g., 70:30 v/v). nih.gov |

Chromatographic and Spectrometric Techniques for Residue and Metabolite Analysis

Following extraction and cleanup, various instrumental techniques are employed for the separation and quantification of this compound and its metabolites. High-Performance Liquid Chromatography (HPLC) is the cornerstone of these analytical methods, often coupled with UV or mass spectrometry detectors.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a well-established and reliable method for the quantification of this compound residues in soil extracts. epa.gov The separation is typically performed on a reverse-phase HPLC column. researchgate.net To enhance the cleanup of the sample extract and improve selectivity, the HPLC system can be configured with automated column and eluent switching. epa.gov

Detection of this compound is achieved by monitoring the UV absorbance at a specific wavelength, typically around 232 nm. epa.gov The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of known standards. epa.gov This method has been shown to have a detection limit of 0.002 µg/g and a quantitation limit of 0.005 ppm in soil based on a 10.0-g sample. epa.gov

| Parameter | Value |

| Detection Wavelength | 232 nm epa.gov |

| Detection Limit in Soil | 0.002 µg/g epa.gov |

| Quantitation Limit in Soil | 0.005 ppm epa.gov |

Liquid Chromatography-Mass Spectrometry (LC/MS and LC/MS/MS)

For higher sensitivity and selectivity, especially in complex matrices or for the identification of metabolites, Liquid Chromatography coupled with Mass Spectrometry (LC/MS) or tandem Mass Spectrometry (LC/MS/MS) is the preferred technique. These methods are instrumental in studies investigating the environmental fate of this compound, such as its photolysis in aqueous solutions.

In such studies, LC/MS and LC/MS/MS have been used to detect and tentatively identify various photoproducts of This compound-methyl (B1682544). The primary degradation pathways observed involve the cleavage and/or contraction of the sulfonylurea bridge.

The high sensitivity of LC/MS/MS, particularly when operated in the multiple reaction monitoring (MRM) mode, allows for the detection and quantification of this compound at very low levels, which is essential for meeting regulatory limits in food and environmental samples.

Solid-Phase Microextraction (SPME) Coupled with Liquid Chromatography

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. When coupled with liquid chromatography, it provides a powerful tool for the analysis of trace levels of organic compounds.

A methodology utilizing in-tube solid-phase microextraction (IT-SPME) coupled online with capillary liquid chromatography has been developed for the analysis of this compound-methyl in soil. This technique offers the advantages of being fast, simple, and requiring minimal solvent.

Ecotoxicological Investigations in Environmental Compartments

Aquatic Ecotoxicity Research

Environmental assessments have explored the potential impact of Triflusulfuron on aquatic ecosystems, focusing on the sensitivity of different trophic levels, including aquatic plants, invertebrates, and fish.

This compound is classified as phytotoxic, exhibiting high toxicity to aquatic plants publications.gc.caherts.ac.ukfmc.comhc-sc.gc.caherts.ac.uk. Studies have determined its effects on various aquatic plant species and algae. For aquatic plants and algae, the EC50 (Effective Concentration 50%) for growth inhibition is reported as 2.02 mg/L fmc.comlgcstandards.com.

Table 1: Aquatic Plant Ecotoxicity Data for this compound

| Organism/Endpoint | Value (mg/L) | Reference |

| Algae/Aquatic Plants (EC50) | 2.02 | fmc.comlgcstandards.com |

Acute toxicity studies indicate that this compound is generally considered non-toxic to aquatic invertebrates and fish publications.gc.cahc-sc.gc.cafmc-agro.co.uk. Specific ecological endpoints have been established for representative aquatic organisms. For freshwater aquatic invertebrates, such as Daphnia magna, the 48-hour EC50 is reported to be greater than 960 mg/L, indicating low toxicity herts.ac.uk. In fish, specifically rainbow trout (Oncorhynchus mykiss), the 96-hour LC50 (Lethal Concentration 50%) is 150 mg/L fmc.com.

Table 2: Freshwater Invertebrate and Fish Ecotoxicity Data for this compound

| Organism | Endpoint | Value (mg/L) | Reference |

| Daphnia magna (aquatic invertebrate) | 48-h EC50 | > 960 | herts.ac.uk |

| Oncorhynchus mykiss (rainbow trout) | 96-h LC50 | 150 | fmc.com |

Soil Microbial Community Impact Studies

The interaction of this compound with soil microbial communities is crucial for understanding its environmental fate and potential ecological effects.

This compound is not expected to be persistent in soil systems herts.ac.ukherts.ac.uk. Its degradation in soil primarily occurs through a combination of microbial degradation and chemical hydrolysis researchgate.netacs.org. The relative importance of these pathways is influenced by soil pH; microbial degradation is dominant in neutral to alkaline soils, while chemical hydrolysis plays a more significant role in acidic conditions researchgate.netacs.org.

Studies have shown that the addition of hydrophobic dissolved organic matter (HoDOM) to soils did not significantly influence soil microbial activity or alter the degradative behavior of This compound-methyl (B1682544) acs.orgnih.gov. This suggests that under certain conditions, the herbicide's degradation in soil may not be substantially impacted by the presence of such organic matter.

Research Gaps and Future Directions in Triflusulfuron Science

Elucidation of Remaining Unknown Degradation Pathways and Metabolites

While some degradation pathways of triflusulfuron and its methyl ester (this compound-methyl) have been identified, further elucidation is necessary. Aqueous hydrolysis of This compound-methyl (B1682544) is pH-dependent, with faster degradation in acidic solutions. researchgate.net The primary degradation pathway in the pH range of 4-10 involves the cleavage of the sulfonylurea bridge, forming two main transformation products: 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine and 6-methyl-2-methylcarboxylate benzene (B151609) sulfonamide. researchgate.net In soil, both chemical and microbial processes contribute to degradation, with chemical processes being more dominant in acidic soils and microbial processes in basic soils. researchgate.net

Photodegradation studies of this compound-methyl in aqueous solutions under UV light have identified nine photoproducts, with major degradation routes involving the cleavage and/or contraction of the sulfonylurea bridge and the elimination of sulfur dioxide. nih.gov However, the complete spectrum of metabolites, especially those formed under diverse environmental conditions and their subsequent fates, remains to be fully characterized. For instance, a previously unidentified metabolite formed by reductive hydrogenation of tritosulfuron (B114255) (another sulfonylurea herbicide) in soil highlights the complexity of these pathways and the need for advanced analytical techniques like electrochemistry coupled with mass spectrometry for structural elucidation. researchgate.net Further research should aim to:

Identify and characterize all minor and transient degradation products across a wider range of environmental matrices (e.g., different soil types, water bodies, and climatic conditions).

Investigate the role of specific microbial communities in this compound degradation and identify the enzymes involved.

Advanced Modeling of Environmental Transport and Persistence

This compound-methyl is moderately soluble in water and has low volatility. herts.ac.uk Its water solubility is highly pH-dependent, increasing significantly at higher pH values (e.g., 2.7 ppm at pH 5 versus 11000 ppm at pH 9). epa.gov This relatively high solubility, particularly at pH > 6 where its anionic form predominates, suggests weak adsorption to soils and a potential for leaching. acs.org Studies have confirmed its low affinity for soil and preference to remain in solution, with low Kf values. acs.org

While this compound-methyl is not expected to be persistent in soil systems, its persistence in water can vary depending on local conditions. herts.ac.uk It is generally not expected to leach to groundwater due to its relatively short half-life in soil (e.g., 6-7 days), despite its mobility. herts.ac.ukpublications.gc.ca However, the presence of hydrophobic dissolved organic matter (HoDOM) can influence its environmental fate. HoDOM can increase the half-life of this compound-methyl in water (e.g., from 52 to 76 days at pH 7.0) and modify its adsorption isotherms in soil, potentially enhancing its mobility. acs.orgnih.gov

Future research should focus on:

Developing more sophisticated predictive models that integrate various environmental factors, including soil characteristics (pH, organic matter content, texture), hydrological conditions, and climatic variables, to accurately forecast this compound's transport and persistence.

Conducting long-term field studies under diverse agro-ecological zones to validate and refine these models.

Investigating the impact of emerging soil amendments and agricultural practices on this compound's mobility and persistence.

Quantifying the potential for this compound and its mobile metabolites to reach surface and groundwater under different agricultural management scenarios.

Here is a summary of this compound-methyl's environmental fate parameters:

| Property | Value | Source |

| Water Solubility (pH 5) | 2.7 ppm | epa.gov |

| Water Solubility (pH 9) | 11000 ppm | epa.gov |

| Volatility | Low | herts.ac.ukepa.gov |

| Soil Persistence | Not expected to be persistent | herts.ac.ukpublications.gc.ca |

| Soil Half-life | 6-7 days (in soil) | publications.gc.ca |

| Leaching Potential | Low (due to short half-life) | herts.ac.ukpublications.gc.ca |

| Bio-concentration Factor | 1.3 L/kg (estimated, low potential) | herts.ac.uk |

Long-Term Ecological Impact Studies on Non-Target Organisms

This compound-methyl is generally considered to have low toxicity to birds, mammals, aquatic invertebrates, and fish in acute studies. hc-sc.gc.ca However, its toxicity to aquatic plants is high. herts.ac.uklgcstandards.com Concerns have been raised about its residual effect on soil and subsequent crops. acs.org While it is classified as non-toxic to honey bees, a chronic reproductive study in bobwhite quail showed an increase in cracked eggs and a decrease in eggshell thickness at certain exposure levels. publications.gc.cahc-sc.gc.ca Furthermore, this compound-methyl has been identified as potentially having endocrine-disrupting properties for wild mammals. pan-europe.info

Further long-term ecological studies are crucial to:

Assess the chronic and sub-lethal effects of this compound and its metabolites on a wider range of non-target organisms, including soil microorganisms, beneficial insects, and various aquatic species, over multiple life cycles.

Investigate potential endocrine-disrupting effects and their implications for reproductive health and population dynamics of non-target wildlife.

Evaluate the impact of cumulative exposure to this compound and other co-occurring pesticides on ecosystem health and biodiversity.

Develop robust ecological risk assessment models that incorporate long-term and indirect effects.

Integration of Genomic and Proteomic Approaches for Understanding Plant-Herbicide Interactions

Understanding the intricate molecular interactions between this compound and plants is essential for developing more effective and sustainable weed control strategies. While the inhibition of ALS is a known mechanism, the full cascade of molecular events triggered by this compound in both target weeds and tolerant crops, beyond the primary enzyme inhibition, is not fully understood.

Future research should leverage advanced genomic and proteomic technologies to:

Identify genes and proteins involved in this compound uptake, translocation, metabolism, and detoxification in both sensitive and tolerant plant species.

Characterize the molecular mechanisms underlying differential tolerance and resistance to this compound at the genetic and protein levels.

Utilize transcriptomics and metabolomics to identify biomarkers of herbicide stress and efficacy in plants.

Apply CRISPR-Cas9 or other gene-editing technologies to engineer herbicide tolerance in crops or to develop novel herbicide targets in weeds.

Develop high-throughput screening methods based on genomic and proteomic insights to discover new herbicide chemistries or resistance-modifying agents.

Q & A

Q. Q1. What analytical methodologies are recommended for quantifying triflusulfuron residues in soil and plant tissues?

To ensure accurate quantification, researchers should employ high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for detecting trace residues. Calibration curves using certified reference standards are critical, and recovery studies (spiked samples) should validate method accuracy (80–120% recovery). For soil analysis, extraction with acetonitrile:water (70:30 v/v) followed by solid-phase extraction (SPE) cleanup is recommended to minimize matrix interference .

Q. Q2. How can the herbicidal mechanism of this compound be experimentally validated in target weed species?

Researchers should design dose-response assays under controlled greenhouse conditions to establish the effective concentration (EC₅₀) for acetolactate synthase (ALS) inhibition. Enzyme activity assays using leaf tissue extracts, combined with molecular docking simulations, can confirm ALS binding specificity. Comparative studies with ALS-resistant mutants (e.g., via CRISPR/Cas9) provide further mechanistic validation .

Advanced Research Questions

Q. Q3. How should experimental designs account for this compound’s environmental persistence when evaluating non-target species impacts?

Long-term field studies with repeated soil sampling (0–30 cm depth) are necessary to assess this compound’s half-life under varying pH and organic matter conditions. Microcosm experiments simulating rainfall and microbial activity can quantify leaching potential. Ecotoxicological assays using standardized species (e.g., Daphnia magna, Eisenia fetida) should follow OECD guidelines, with statistical modeling (e.g., probit analysis) to estimate LC₅₀ values .

Q. Q4. What strategies resolve contradictions in reported efficacy of this compound-herbicide mixtures across different agroecological zones?

Meta-analyses of peer-reviewed datasets (e.g., Web of Science, AGRICOLA) should stratify results by variables such as soil type, application timing, and weed phenology. Multivariate regression models can identify confounding factors (e.g., temperature, adjuvant use). Replication of conflicting studies under controlled conditions (e.g., growth chambers) isolates environmental variability .

Q. Q5. How can synergistic interactions between this compound and sulfonylurea-resistant weed suppressors be optimized?

Researchers should adopt factorial experimental designs combining this compound with resistance-breaking agents (e.g., cytochrome P450 inhibitors). RNA sequencing (RNA-seq) of treated weeds identifies upregulated detoxification pathways, while isothermal titration calorimetry (ITC) quantifies binding affinity shifts. Field trials must include rotational crops to assess carryover effects .

Methodological Guidance

Q. Q6. What statistical approaches are appropriate for analyzing this compound’s dose-dependent phytotoxicity?

Non-linear regression models (e.g., log-logistic curves) are preferred for dose-response data. Fisher’s Protected LSD (Least Significant Difference) should compare treatment means in ANOVA frameworks, with data transformation (e.g., arcsine square root for proportional weed control) if heteroscedasticity is detected. Bayesian hierarchical models account for spatial variability in field trials .

Q. Q7. How should researchers validate this compound’s degradation pathways in anaerobic aquatic systems?

Stable isotope-labeled this compound (e.g., ¹³C-labeled) enables tracking of metabolic byproducts via high-resolution mass spectrometry (HRMS). Anaerobic bioreactor setups with sediment-water interfaces mimic natural conditions, while 16S rRNA sequencing identifies microbial consortia involved in degradation. Kinetic studies must report pseudo-first-order rate constants (k) and half-lives .

Data Interpretation and Reporting

Q. Q8. How to address discrepancies between laboratory and field efficacy data for this compound formulations?

Controlled-environment studies (e.g., growth chambers) should replicate field conditions (light intensity, humidity) to isolate formulation stability issues. Accelerated stability tests (e.g., 40°C/75% RH for 6 months) assess shelf-life impacts. Field data must include weather logs (rainfall, temperature) and soil physicochemical properties to contextualize performance .

Q. Q9. What criteria define a robust literature review for this compound’s ecotoxicological profile?

Systematic reviews should prioritize peer-reviewed studies indexed in databases like BIOSIS, AGRICOLA, and Environmental Science and Pollution Management. Inclusion criteria must specify endpoints (e.g., NOEC, LOEC) and test organisms. Critical appraisal tools (e.g., SYRCLE’s risk of bias checklist) evaluate study quality, and meta-regression addresses heterogeneity .

Ethical and Reproducibility Considerations

Q. Q10. How to ensure reproducibility in this compound synthesis protocols for academic research?

Detailed synthetic procedures must report reaction conditions (temperature, catalysts), purification methods (e.g., column chromatography gradients), and spectroscopic validation (¹H/¹³C NMR, IR). Supporting Information (SI) should include raw spectral data and crystallographic files (if applicable). Cross-validation with independent labs using blinded samples strengthens reproducibility claims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.